N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide

Description

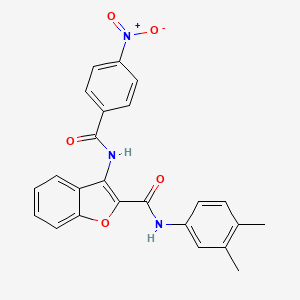

N-(3,4-Dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a benzofuran-based carboxamide derivative characterized by a 3,4-dimethylphenyl group attached to the benzofuran core via an amide linkage. At the 3-position of the benzofuran ring, a 4-nitrobenzamido substituent is present, introducing strong electron-withdrawing properties. This structural motif is common in medicinal chemistry, particularly in the design of acetylcholinesterase inhibitors or kinase modulators, as seen in related benzofuran derivatives .

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-[(4-nitrobenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O5/c1-14-7-10-17(13-15(14)2)25-24(29)22-21(19-5-3-4-6-20(19)32-22)26-23(28)16-8-11-18(12-9-16)27(30)31/h3-13H,1-2H3,(H,25,29)(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFGXDXWKGGDNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethylphenyl)-3-(4-nitrobenzamido)benzofuran-2-carboxamide is a synthetic organic compound belonging to the class of benzofuran derivatives. These compounds have garnered attention due to their diverse biological activities, including potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Benzofuran core : A fused benzene and furan ring.

- Dimethylphenyl group : Contributing to its lipophilicity and biological interactions.

- Nitrobenzamido group : This moiety is critical for its biological activity and reactivity.

Structural Formula

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation, leading to anticancer effects.

- Reactive Intermediates Formation : The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

- Modulation of Signaling Pathways : Interaction with various receptors may alter signaling pathways associated with inflammation and cancer progression.

Antimicrobial Properties

Numerous studies have investigated the antimicrobial potential of benzofuran derivatives. The compound has shown promising results against various bacterial strains, indicating its potential as an antimicrobial agent.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 20 |

| This compound | S. aureus | 18 |

| This compound | P. aeruginosa | 15 |

Anticancer Activity

Research has indicated that benzofuran derivatives can exhibit significant anticancer properties. In vitro studies have demonstrated that the compound inhibits the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Studies

-

Anticancer Efficacy in Human Cell Lines :

A study conducted on various human cancer cell lines (e.g., breast and colon cancer) demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. -

In Vivo Studies :

Animal models treated with this compound showed reduced tumor growth compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Structural and Electronic Differences

- Substituent Effects: The 3,4-dimethylphenyl group in the target compound introduces steric bulk and moderate electron-donating effects compared to the 4-chlorophenyl (electron-withdrawing) in and 4-methoxyphenyl (strongly electron-donating) in . These differences influence solubility, binding affinity, and metabolic stability.

Molecular Weight and Polarity :

Implications for Bioactivity

- Nitro Group : The 4-nitrobenzamido moiety (target and ) may enhance binding to enzymes like acetylcholinesterase (AChE) via dipole interactions, as seen in tacrine–benzofuran hybrids for Alzheimer’s disease . However, nitro groups are often associated with metabolic instability, which could limit bioavailability compared to ’s phenylbutanamido group.

- Substituent Position : The 3,4-dimethylphenyl group may improve lipophilicity and membrane permeability relative to ’s chloro substituent, which could enhance CNS penetration if developed as a neuroactive agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.